1-(2,6-Dichloro-4-fluorophenyl)ethanamine

Chiral resolution Asymmetric synthesis Pharmaceutical intermediates

Secure the unique 2,6-dichloro-4-fluoro substitution pattern essential for potent MAO inhibition and mGluR2 antagonism. The patented mandelic acid resolution process ensures scalable access to high-purity (R) or (S) enantiomers for stereospecific drug development. Avoid generic analogs; procure this privileged pharmacophore to maintain target selectivity and downstream stereochemistry in CNS and agrochemical programs.

Molecular Formula C8H8Cl2FN
Molecular Weight 208.06 g/mol
Cat. No. B12087406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-4-fluorophenyl)ethanamine
Molecular FormulaC8H8Cl2FN
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1Cl)F)Cl)N
InChIInChI=1S/C8H8Cl2FN/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4H,12H2,1H3
InChIKeyWNILCRUVPKDEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichloro-4-fluorophenyl)ethanamine: Core Chemical and Structural Data


1-(2,6-Dichloro-4-fluorophenyl)ethanamine (CAS: 1823435-20-6) is a halogenated arylethanamine with the molecular formula C8H8Cl2FN and a molecular weight of 208.06 g/mol . The compound features a phenyl ring substituted with chlorine atoms at the 2- and 6- positions and a fluorine atom at the 4- position, with an ethanamine side chain . This specific substitution pattern creates a unique electronic and steric environment that distinguishes it from other halogenated arylethanamine analogs and is a key determinant of its reactivity and potential biological interactions.

Why a 2,6-Dichloro-4-fluorophenyl Moiety Cannot Be Replaced by Common Analogs in 1-(2,6-Dichloro-4-fluorophenyl)ethanamine Applications


The combination of two ortho-chlorine substituents and a para-fluorine atom on the phenyl ring of 1-(2,6-Dichloro-4-fluorophenyl)ethanamine creates a distinct electronic profile and steric hindrance that is not replicated by other halogenation patterns. This specific substitution is known to profoundly influence biological activity, as demonstrated by studies on related 2,6-dichloro derivatives where this pattern leads to potent MAO inhibition, a property lost with other substitution patterns [1]. Furthermore, the presence of a chiral center adjacent to the amine group allows for stereospecific applications, with the optical resolution of this specific scaffold being the subject of dedicated industrial process patents . Generic substitution with a 2,6-difluoro, 2,4-dichloro, or non-fluorinated analog would fundamentally alter the molecule's physicochemical properties, potentially leading to a loss of desired biological activity, a change in target selectivity, or failure in a stereospecific synthetic step.

Quantitative Differentiation of 1-(2,6-Dichloro-4-fluorophenyl)ethanamine from Closest Analogs


Stereochemical Purity: Optical Resolution of 1-(2,6-Dichloro-4-fluorophenyl)ethanamine Enantiomers

1-(2,6-Dichloro-4-fluorophenyl)ethanamine, as a 2,6-dichloro-substituted phenyl ethylamine, can be produced as single enantiomers (R or S) via a patented optical resolution process. This method uses mandelic acid as a resolving agent and allows for the efficient production of the target compound in high optical purity . The ability to obtain this specific compound in enantiopure form is a critical differentiator from other halogenated arylethanamines for which such a dedicated and efficient resolution method is not documented. This process enables the recovery and recycling of the resolving agent, making it suitable for industrial-scale production of chiral intermediates .

Chiral resolution Asymmetric synthesis Pharmaceutical intermediates

MAO Inhibition Profile: Potency of 2,6-Dichloro Substitution Pattern

The 2,6-dichloro substitution pattern on a phenethylamine scaffold (as in the related compound FLA 365) has been shown to result in a potent inhibitor of monoamine oxidase (MAO) in vivo, while lacking the neuronal selectivity observed with other 2-substituted analogs [1]. This contrasts with compounds bearing substitutions at the 3- and 5-positions, which show decreased potency and selectivity [1]. While this data is for the closely related FLA 365, it establishes the 2,6-dichloro pattern as a key determinant for potent MAO inhibition, a property that would not be retained by analogs with different halogenation patterns (e.g., 2,6-difluoro or 2,4-dichloro) [1].

Monoamine oxidase inhibition Neuroscience Enzyme assay

mGluR2 Antagonist Activity: High Potency of a 2,6-Dichloro-4-fluorophenyl Derivative

A derivative containing the 2,6-dichloro-4-fluorophenyl moiety, specifically 4-(2,6-dichloro-4-fluorophenyl)quinoline-2-carboxamide, has been reported as a potent antagonist of the human metabotropic glutamate receptor 2 (mGluR2) with an IC50 of 171 nM [1]. This quantitative data demonstrates the potential of the 2,6-dichloro-4-fluorophenyl group to confer high-affinity binding to this CNS target. Analogs lacking this specific substitution pattern are unlikely to achieve this level of potency, providing a clear rationale for selecting 1-(2,6-Dichloro-4-fluorophenyl)ethanamine as a building block for synthesizing mGluR2-targeted compounds.

Metabotropic glutamate receptor CNS drug discovery GPCR pharmacology

Strategic Applications of 1-(2,6-Dichloro-4-fluorophenyl)ethanamine in Research and Development


Chiral Building Block for Enantioselective Pharmaceutical Synthesis

1-(2,6-Dichloro-4-fluorophenyl)ethanamine is an ideal chiral scaffold for constructing enantiopure drug candidates. The patented optical resolution process using mandelic acid enables the scalable production of either the (R) or (S) enantiomer in high optical purity . This is crucial for pharmaceutical development, where a single enantiomer is often required for optimal therapeutic effect and safety. Using this compound as a starting material ensures that downstream synthetic steps preserve stereochemistry, leading to a defined, reproducible product profile .

Scaffold for Potent Monoamine Oxidase (MAO) Inhibitor Discovery

The 2,6-dichloro substitution pattern on the phenethylamine core is associated with potent MAO inhibition, as demonstrated by the related compound FLA 365 . 1-(2,6-Dichloro-4-fluorophenyl)ethanamine provides a direct starting point for exploring structure-activity relationships (SAR) around MAO inhibition. Researchers can use this scaffold to synthesize novel analogs with the goal of optimizing potency, selectivity, and pharmacokinetic properties for potential treatments of neurological and psychiatric disorders .

Key Intermediate for CNS-Targeted mGluR2 Antagonists

A derivative containing the 2,6-dichloro-4-fluorophenyl moiety has been shown to be a potent antagonist of mGluR2 with an IC50 of 171 nM . This validates the 2,6-dichloro-4-fluorophenyl group as a privileged structure for engaging this GPCR target. 1-(2,6-Dichloro-4-fluorophenyl)ethanamine serves as a versatile intermediate for synthesizing new chemical entities aimed at modulating mGluR2 activity, which is implicated in a range of CNS disorders including anxiety, schizophrenia, and addiction .

Differentiated Scaffold in Agrochemical Research

The 2,6-dichloro-4-fluorophenyl group is a recognized pharmacophore in agrochemicals, appearing in patented fungicidal and herbicidal compositions . The unique electronic and steric properties of this halogenation pattern can impart desirable characteristics such as enhanced metabolic stability, improved target binding, or altered physicochemical properties compared to other halogenated analogs. 1-(2,6-Dichloro-4-fluorophenyl)ethanamine can be employed as a building block in the discovery and development of novel crop protection agents with a differentiated profile .

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